5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(2-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl and a fluorophenyl group, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde (such as 2-chlorobenzaldehyde) reacts with a malonic acid derivative in the presence of a base to form the furan ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-(2-Chlorophenyl)furfural
5-(2-Chlorophenyl)-2-furancarboxaldehyde
5-(2-Nitrophenyl)furfural
Uniqueness: 5-(2-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide stands out due to its unique combination of functional groups and substituents, which confer distinct chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-15(18(22)21-13-8-6-12(20)7-9-13)10-17(23-11)14-4-2-3-5-16(14)19/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFMGYTJPJNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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